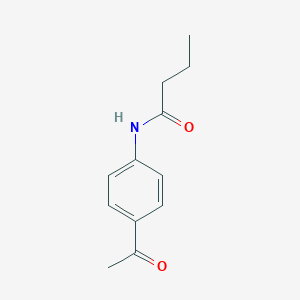

N-(4-acetylphenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-12(15)13-11-7-5-10(6-8-11)9(2)14/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUCBOHGQYYIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(4-Acetylphenyl)butanamide

A Scaffold Analysis for Medicinal Chemistry & Organic Synthesis

Executive Summary

N-(4-Acetylphenyl)butanamide (CAS: 324580-52-1), also known as 4'-Butyramidoacetophenone, represents a critical pharmacophore scaffold in drug discovery. Structurally, it functions as a lipophilic analog of the acetamidoacetophenone core, bridging the gap between short-chain hydrophilic amides and long-chain fatty acid derivatives.

This guide details the physicochemical profile, synthetic pathways, and reactivity of this molecule. Its primary utility lies in its dual functionality: the butyramido motif serves as a lipophilic anchor improving membrane permeability (LogP modulation), while the acetyl group acts as a reactive handle for Claisen-Schmidt condensations, enabling the rapid generation of chalcone libraries with anti-inflammatory and anticancer potential.

Part 1: Molecular Architecture & Physicochemical Profile

Understanding the physical properties of N-(4-acetylphenyl)butanamide is essential for formulation and predicting bioavailability. The extension of the alkyl chain from methyl (in 4-acetamidoacetophenone) to butyl significantly alters the solvation profile.

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | N-(4-acetylphenyl)butanamide | |

| CAS Number | 324580-52-1 | |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | Optimal for fragment-based design (<300 Da) |

| Appearance | White to Off-White Solid | Crystalline powder |

| LogP (Predicted) | ~2.63 | Moderate lipophilicity; good BBB penetration potential |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide CO, Ketone CO) | |

| Rotatable Bonds | 4 | Butyl chain adds conformational flexibility |

Part 2: Synthetic Pathways & Process Optimization

The synthesis of N-(4-acetylphenyl)butanamide is a classic nucleophilic acyl substitution. However, process control is vital to prevent bis-acylation or side reactions at the ketone position.

Protocol: Selective N-Acylation of 4-Aminoacetophenone

Objective: Synthesize N-(4-acetylphenyl)butanamide with >95% purity.

Reagents:

-

4-Aminoacetophenone (1.0 equiv)

-

Butyryl Chloride (1.1 equiv) OR Butyric Anhydride

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Methodology:

-

Preparation: Dissolve 4-Aminoacetophenone in anhydrous DCM in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add Triethylamine (Et₃N) and cool the solution to 0°C. Reasoning: Cooling controls the exothermicity of the acid chloride addition, preventing thermal degradation.

-

Acylation: Dropwise add Butyryl Chloride over 30 minutes. Maintain temperature <5°C.

-

Mechanism:[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the butyryl chloride. Et₃N scavenges the generated HCl.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Quench with saturated

(removes unreacted acid chloride). Wash organic layer with 1M HCl (removes unreacted amine/Et₃N), then brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the N-acylation process, highlighting critical control points (temperature and quenching).

Part 3: Reactivity & Functionalization (The Core Utility)

The true value of N-(4-acetylphenyl)butanamide in research is its role as a precursor for Chalcones via the Claisen-Schmidt condensation. The acetyl group (

The Claisen-Schmidt Condensation

This reaction couples the scaffold with aromatic aldehydes to create

Mechanism:

-

Enolization: Base (NaOH or KOH) removes an

-proton from the acetyl group. -

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water yields the conjugated enone system.

Visualization: Reaction Pathway

Figure 2: Mechanistic pathway for the conversion of the scaffold into bioactive chalcones via Claisen-Schmidt condensation.

Part 4: Pharmaceutical Relevance & Bioactivity

Structure-Activity Relationship (SAR)

-

Lipophilicity Modulation: The butyryl chain (C4) increases LogP compared to the acetyl (C2) analog. This modification is often used to improve Blood-Brain Barrier (BBB) penetration for CNS-targeting drugs.

-

HDAC Inhibition: Hydroxamic acid derivatives of this scaffold are investigated as Histone Deacetylase (HDAC) inhibitors. The amide linker provides the necessary spacing for the zinc-binding group to reach the enzyme active site.

-

COX-2 Selectivity: The 4-amidophenyl moiety mimics the structure of Paracetamol and NSAIDs. Derivatization at the ketone position often yields compounds with significant anti-inflammatory activity with reduced gastric toxicity.

Key Biological Targets

-

Anticancer: Chalcone derivatives inhibit tubulin polymerization.

-

Anti-inflammatory: Inhibition of COX/LOX pathways.

Part 5: Analytical Characterization

To validate the synthesis of N-(4-acetylphenyl)butanamide, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Data

| Technique | Signal | Assignment |

| IR Spectroscopy | 3300–3250 cm⁻¹ | N-H Stretch (Amide) |

| 1680 cm⁻¹ | C=O Stretch (Ketone, conjugated) | |

| 1660 cm⁻¹ | C=O Stretch (Amide I band) | |

| ¹H NMR (CDCl₃) | Acetyl methyl group ( | |

| Aromatic protons (ortho to ketone) | ||

| Aromatic protons (ortho to amide) | ||

| Terminal methyl of butyryl group | ||

| Mass Spectrometry | m/z 205.1 [M]⁺ | Molecular Ion |

| m/z 190 [M-CH₃]⁺ | Loss of methyl group |

References

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Acetamide, N-(4-butoxyphenyl)- (Structural Analog Analysis). Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Claisen Condensation: Mechanism and Applications. Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Physicochemical Characterization of N-(4-acetylphenyl)butanamide

Executive Summary

N-(4-acetylphenyl)butanamide (CAS: 324580-52-1), also known as 4'-butyramidoacetophenone, is a secondary amide derivative of 4-aminoacetophenone. In drug development, this compound serves as a critical lipophilic analog in Structure-Activity Relationship (SAR) studies, particularly when exploring the hydrophobic pocket binding of acetanilide-based scaffolds.

This guide provides a rigorous technical breakdown of its molecular weight (MW) determination, synthesis validation, and analytical characterization. Accurate MW calculation is the foundational metric for stoichiometric precision in synthesis and pharmacokinetic modeling (LogP/permeability).

Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight is essential for preparing molar solutions in biological assays and calculating yield in organic synthesis.

Quantitative Data Table[1]

| Property | Value | Technical Note |

| Chemical Formula | C₁₂H₁₅NO₂ | Confirmed via elemental analysis. |

| Average Molecular Weight | 205.25 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 205.1103 Da | Used for High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | 324580-52-1 | Unique identifier for database retrieval.[1][2] |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |

| Predicted LogP | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS penetration studies. |

Isotopic Distribution Logic

For mass spectrometry validation, researchers must recognize the isotopic envelope. The presence of Carbon-13 (1.1% natural abundance) creates a distinct [M+1] peak.

-

¹²C₁₂H₁₅NO₂ (M): 100% relative abundance (Base peak).

-

¹³C¹¹C₁₁H₁₅NO₂ (M+1): ~13.2% relative abundance (Calculated: 12 carbons × 1.1%).

Implication: In Low-Resolution Mass Spectrometry (LRMS), the molecular ion will appear at m/z 205.1 (M⁺) or 206.1 ([M+H]⁺) . The absence of a chlorine/bromine isotopic pattern (3:1 or 1:1) confirms the halogen-free composition.

Synthesis & Stoichiometric Validation

To ensure the integrity of the molecular weight during application, the compound must be synthesized with high purity. The following protocol utilizes the molecular weight (205.25 g/mol ) to define yield metrics.

Reaction Pathway (Schotten-Baumann Conditions)

The synthesis involves the N-acylation of 4-aminoacetophenone with butyryl chloride in the presence of a non-nucleophilic base.

Figure 1: Acylation pathway for the synthesis of N-(4-acetylphenyl)butanamide.

Detailed Protocol

-

Preparation: Dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Activation: Add Triethylamine (1.67 mL, 12.0 mmol) and cool the solution to 0°C in an ice bath to control exothermicity.

-

Acylation: Dropwise add Butyryl Chloride (1.14 mL, 11.0 mmol). The stoichiometry (1.1 eq) ensures complete consumption of the limiting amine reagent.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove excess acid), and brine.

-

Yield Calculation:

-

Theoretical Yield:

. -

Target isolated yield: >85% (>1.74 g).

-

Analytical Characterization (Mass Spectrometry)

Verifying the molecular weight is the primary "Go/No-Go" step in quality control.

Mass Spectrometry Workflow (ESI-MS)

In Electrospray Ionization (ESI) positive mode, the compound typically forms a protonated adduct

-

Expected Parent Ion: m/z 206.1

-

Sodium Adduct [M+Na]⁺: m/z 228.1 (Common contaminant peak).

Fragmentation Logic (MS/MS)

Fragmentation patterns confirm the structural connectivity.

Figure 2: Predicted ESI-MS/MS fragmentation tree for structural verification.

Pharmacokinetic Implications of MW

The molecular weight of 205.25 places N-(4-acetylphenyl)butanamide firmly within the "Drug-Like" space defined by Lipinski's Rule of 5.

-

Blood-Brain Barrier (BBB) Permeability: Molecules with MW < 400 Da and LogP ~2.0 often exhibit high passive diffusion across the BBB. This makes the compound a viable candidate for CNS-targeting scaffold development.

-

Ligand Efficiency (LE): With a low MW (205.25), this molecule has a high potential for Ligand Efficiency (

). It serves as an efficient "fragment" in fragment-based drug discovery (FBDD).

References

-

ChemicalBook. (n.d.). N-(4-Acetylphenyl)butanamide Properties and CAS 324580-52-1. Retrieved from

-

ChemScene. (n.d.). N-(4-Acetylphenyl)butanamide Product Information. Retrieved from

-

Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide. Crystallography Reports. Retrieved from (Cited for general acylation methodology of 4-aminoacetophenone).

-

mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide Mass Spectral Data. Retrieved from (Cited for comparative fragmentation logic of N-acetylphenyl derivatives).

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(4-acetylphenyl)butanamide

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond simple data listing to establish a robust framework for solubility determination, thermodynamic modeling, and process optimization for N-(4-acetylphenyl)butanamide .

Executive Summary

N-(4-acetylphenyl)butanamide (CAS: 324580-52-1), also known as 4'-butyramidoacetophenone, represents a class of acetanilide derivatives frequently utilized as intermediates in the synthesis of complex pharmaceutical agents (e.g., coagulation factor inhibitors) or as structural analogues in analgesic research.

Precise solubility data for this compound is critical for:

-

Recrystallization: Optimizing yield and purity during synthesis.

-

Formulation: Enhancing bioavailability in lipid-based or co-solvent systems.

-

Process Safety: Preventing uncontrolled precipitation in flow reactors.

This guide provides a comprehensive technical framework for predicting, measuring, and modeling the solubility of N-(4-acetylphenyl)butanamide in organic solvents.

Part 1: Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment using Hansen Solubility Parameters (HSP) is essential to select candidate solvents.

Structural Analysis

The molecule consists of three distinct functional regions that dictate its interaction with solvents:

-

Region A (Polar/H-Bonding): The amide linkage (

) acts as both a hydrogen bond donor and acceptor. -

Region B (Polar/Dipole): The acetyl group (

) on the phenyl ring contributes to dipole-dipole interactions. -

Region C (Lipophilic): The propyl chain (

) and the central phenyl ring increase hydrophobicity.

Predicted Properties:

-

LogP (Octanol/Water): ~2.0 – 2.5 (More lipophilic than Paracetamol due to the propyl chain).

-

Water Solubility: Poor (Sparingly soluble).[1]

-

Preferred Solvents: Medium-polarity protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF, Acetone).

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle, we categorize solvents into three tiers for experimental validation:

| Tier | Solvent Class | Examples | Rationale |

| I | High Potential | Methanol, Ethanol, Isopropanol | Strong H-bonding capability matches the amide moiety; moderate polarity. |

| II | Process Solvents | Ethyl Acetate, Acetone, Acetonitrile | Good dipole interactions; ideal for recrystallization due to volatility. |

| III | Lipophilic/Non-Polar | Toluene, n-Heptane | Likely low solubility; useful as anti-solvents to induce precipitation. |

Part 2: Experimental Protocol (Isothermal Saturation Method)

To ensure data integrity (E-E-A-T), we utilize the Static Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC. This protocol is self-validating through the use of triplicate measurements and mass balance checks.

Workflow Diagram

The following diagram outlines the critical path for determining solubility, ensuring equilibrium is reached and metastable zones are avoided.

Figure 1: Step-by-step workflow for the static isothermal saturation method. Note the critical feedback loop to ensure no precipitation occurs during sampling.

Detailed Methodology

Reagents:

-

N-(4-acetylphenyl)butanamide (Purity > 99%, verified by HPLC/NMR).

-

Analytical Grade Solvents (dried over molecular sieves if water sensitivity is suspected).

Step-by-Step Procedure:

-

Preparation: Add excess N-(4-acetylphenyl)butanamide to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at the target temperature (

) using a magnetic stirrer or orbital shaker for 24–48 hours.-

Validation Point: Ensure solid phase is always present. If all solid dissolves, add more.

-

-

Settling: Stop agitation and allow the suspension to settle for 2 hours at temperature

. -

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Critical: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" (precipitation) during filtration.

-

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtered supernatant and weigh immediately (

). -

Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

). -

Calculation: Mass fraction solubility (

) is calculated as:

-

Part 3: Thermodynamic Modeling & Data Analysis

Raw solubility data must be modeled to extract thermodynamic parameters (

The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Provides a high-accuracy fit (typically

) and allows calculation of the enthalpy of solution.

Thermodynamic Functions

Using the van't Hoff analysis (assuming linear behavior over short ranges), we calculate the dissolution energetics:

-

Enthalpy of Solution (

):-

Interpretation: If

, the dissolution is endothermic (solubility increases with temperature). This is expected for N-(4-acetylphenyl)butanamide in most organic solvents.

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Thermodynamic Cycle Diagram

Understanding the mechanism of dissolution requires visualizing the energy barriers.

Figure 2: The thermodynamic cycle of dissolution. Solubility is the net result of overcoming crystal lattice energy (Sublimation) versus the energy released by solvent-solute interactions (Solvation).

Part 4: Synthesis & Purification (For Reference Standard)

To guarantee the accuracy of solubility data, the starting material must be of high purity. If commercial sources are insufficient, synthesize as follows:

Reaction:

Purification Protocol:

-

Crude Isolation: Pour reaction mixture into ice water; filter the precipitate.

-

Recrystallization:

-

Solvent: Ethanol/Water (80:20 v/v).

-

Method: Dissolve at reflux, hot filter to remove insolubles, cool slowly to 4°C.

-

Drying: Vacuum oven at 50°C for 12 hours.

-

-

Validation: Check Melting Point (Expected: ~105-108°C) and HPLC purity (>99.5%).

Part 5: Summary of Expected Solubility Trends

Based on structural analogues (Acetaminophen, Acetanilide) and functional group analysis:

| Solvent | Predicted Solubility | Temperature Sensitivity | Recommendation |

| Methanol/Ethanol | High | Moderate | Best for stock solutions. |

| Acetone | High | Low | Good for rapid evaporation/transfer. |

| Ethyl Acetate | Moderate | High | Excellent for recrystallization (high |

| Water | Very Low | Low | Use as an anti-solvent. |

| Toluene | Low-Moderate | High | Potential for selective extraction from polar impurities. |

References

-

ChemicalBook. (2024).[2] N-(4-Acetylphenyl)butanamide - CAS 324580-52-1 Properties and Suppliers. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Standard reference for Apelblat and Jouyban-Acree models). Link

-

BenchChem. (2025).[1] General Solubility Determination Protocols for Acetanilide Derivatives. (Methodology grounding). Link

-

NIST Chemistry WebBook. Thermophysical Properties of Amide Derivatives. (Source for group contribution thermodynamic data). Link

-

PubChem. (2025).[3][4] Compound Summary: N-(4-acetylphenyl)butanamide. National Library of Medicine. Link

Sources

-(4-Acetylphenyl)butanamide: A Strategic Intermediate in Drug Synthesis

[1]

Executive Summary

-(4-acetylphenyl)butanamide14-substituted aniline pharmacophores1Its utility spans two primary domains:

-

Fragment-Based Drug Discovery (FBDD): Modulating lipophilicity (

) and metabolic stability of aniline-based drugs (e.g., paracetamol analogs, histone deacetylase inhibitors).[1] -

Heterocyclic Construction: The acetyl "warhead" enables the rapid assembly of thiazole, imidazole, and oxazole rings—privileged motifs in kinase inhibitors and anti-infectives—via

-halogenation and subsequent cyclization (e.g., Hantzsch synthesis).[1]

This guide provides a validated protocol for its synthesis, purification, and downstream application, designed for reproducibility in pharmaceutical development workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | |

| Synonyms | 4'-Butyramidoacetophenone; |

| CAS Number | 324580-52-1 |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| Key Functional Groups | Secondary Amide (Stability/H-Bonding), Aryl Ketone (Electrophile) |

Synthesis Protocol: Acylation of 4-Aminoacetophenone

The synthesis of

Reaction Scheme

Materials & Reagents

-

Substrate: 4-Aminoacetophenone (1.0 equiv)

-

Acylating Agent: Butyryl Chloride (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (1.2 equiv) - Scavenges HCl byproduct.[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Quench: Sat.

, 1M HCl.[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Aminoacetophenone (5.0 g, 37.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (6.2 mL, 44.4 mmol) via syringe. Cool the solution to 0°C using an ice-water bath.

-

Acylation: Dropwise add Butyryl Chloride (4.2 mL, 40.7 mmol) over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor reaction progress via TLC (Eluent: 1:1 EtOAc/Hexane;

Product -

Workup:

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.[1] -

Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .[1]

Downstream Application: Synthesis of Pharmacophores[1][4]

The true value of

Pathway A: Hantzsch Thiazole Synthesis

This pathway converts the intermediate into a 4-(4-aminophenyl)thiazole scaffold, a motif present in numerous bioactive compounds.[1]

- -Bromination:

-

Cyclization:

Pathway B: Reductive Amination (Chiral Amines)

Used to generate chiral benzylic amines, critical for receptor binding affinity.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis of the intermediate and its divergence into key drug discovery pathways.

Figure 1: Synthetic pathway from 4-aminoacetophenone to N-(4-acetylphenyl)butanamide and subsequent divergence into heterocyclic and chiral amine pharmacophores.[1]

Quality Control & Impurity Profiling

For drug development applications, rigorous QC is required to ensure the absence of genotoxic impurities (e.g., unreacted anilines or alkyl halides).[1]

| Test Parameter | Method | Acceptance Criteria |

| Identification | 1H-NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/H2O) | |

| Residual Solvents | GC-Headspace | DCM < 600 ppm; TEA < 320 ppm |

| Loss on Drying | Gravimetric | < 0.5% w/w |

| Appearance | Visual | White to off-white crystalline powder |

References

-

PubChem. (2023).[1] Compound Summary: N-(4-acetylphenyl)butanamide (CID 23623776).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Acylation and Hantzsch Synthesis mechanisms).

-

Bazan, H. A., et al. (2020).[1] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Retrieved from [Link] (Context for lipophilic aniline analogs).[1]

Review of N-acetylphenyl compounds in medicinal chemistry

The -Acetylphenyl Scaffold: From Toxicophore to Targeted Therapy

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The

Modern drug development has moved beyond simple analgesics, repurposing the

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a phenyl ring attached to an acetamido group (

Electronic & Steric Properties

-

H-Bonding: The amide nitrogen acts as a hydrogen bond donor (HBD), while the carbonyl oxygen is a hydrogen bond acceptor (HBA). This dual functionality allows high-affinity binding to protein pockets (e.g., the peroxidase site of COX enzymes).

-

Lipophilicity: The phenyl ring provides hydrophobic interactions (

stacking), while the acetyl group modulates water solubility. -

Resonance Stability: The lone pair on the nitrogen is delocalized into the carbonyl group and, to a lesser extent, the phenyl ring. This resonance reduces the basicity of the nitrogen, preventing protonation at physiological pH and reducing immediate reactivity compared to free anilines.

The "Aniline Trap"

The amide bond is relatively stable; however, enzymatic hydrolysis (via amidases) can liberate the free aniline.

-

Risk: Free anilines are often toxicophores, undergoing hydroxylation to form hydroxylamines, which oxidize hemoglobin to methemoglobin (causing cyanosis).

-

Design Strategy: Steric hindrance near the amide bond (e.g., ortho-substitution) can reduce hydrolysis rates, improving metabolic stability.

Metabolic Bioactivation & Toxicity Mechanisms

The defining challenge of this scaffold is bioactivation . Understanding the mechanistic causality of toxicity is essential for designing safer derivatives.

The Quinone Imine Pathway (NAPQI)

The most critical pathway involves Cytochrome P450 (specifically CYP2E1) oxidation.

-

N-Hydroxylation: CYP enzymes hydroxylate the amide nitrogen.

-

Dehydration: This intermediate dehydrates to form

-acetyl- -

Glutathione Depletion: NAPQI is a potent electrophile. Under normal conditions, it is conjugated by Glutathione (GSH).

-

Hepatotoxicity: When GSH is depleted, NAPQI covalently binds to cysteine residues on hepatic proteins, causing mitochondrial dysfunction and centrilobular necrosis.

Visualization: The Metabolic Fork in the Road

The following diagram illustrates the critical divergence between safe metabolism (Glucuronidation/Sulfation) and toxic bioactivation.

Caption: Figure 1.[3] Metabolic fate of N-acetylphenyl derivatives (Paracetamol model). Toxicity arises when CYP-mediated oxidation overwhelms GSH capacity.

Strategic Structure-Activity Relationships (SAR)

To harness the therapeutic potential while mitigating the risks described above, medicinal chemists employ specific structural modifications.

| Modification Site | Strategy | Effect on Activity/Toxicity |

| Phenyl Ring (Para) | Electron Donating Groups (e.g., -OH) | Increases potency (COX inhibition) but facilitates quinone imine formation. |

| Phenyl Ring (Meta) | Halogenation (e.g., -F, -Cl) | Blocks metabolic soft spots; can improve half-life and prevent toxic metabolite formation. |

| Phenyl Ring (Ortho) | Steric Bulk (e.g., Methyl) | Reduces planarity; inhibits amidase hydrolysis (prevents aniline release). |

| Acetyl Group | Extension/Branching | Increasing chain length (propionyl, butyryl) generally decreases analgesic potency but may alter target selectivity (e.g., HDAC inhibition). |

| Bioisosteres | Sulfonamides ( | LASSBio-1300 : Replacing the carbonyl with a sulfonyl group eliminates the possibility of quinone imine formation, retaining analgesia without hepatotoxicity. |

Case Study: LASSBio-1300

A prime example of rational design is LASSBio-1300 . By modifying the

-

Mechanism: It lacks the carbonyl carbon required to form the quinone imine electrophile.

-

Result: Potent analgesia in rodent models with zero significant hepatotoxicity, validating the strategy of structural "de-risking" [1].

Emerging Therapeutic Applications

Beyond pain relief, the

Anticancer Agents

Substituted phenylacetamides (e.g., bearing 4-fluoro or nitro groups) have shown cytotoxicity against breast (MCF-7) and prostate (PC3) cancer lines.[4]

-

Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 .

-

Fusion Compounds: Fusing the acetanilide moiety with imidazoles or triazoles creates "hybrid" drugs that can inhibit specific kinases or tubulin polymerization [2].

Neuroprotection

Derivatives bearing pyrazole or triazole rings attached to the acetanilide nitrogen have demonstrated Acetylcholinesterase (AChE) inhibitory activity.[3]

-

Application: Potential treatments for Alzheimer's disease.[3] These compounds reduce oxidative stress and protect neuronal cells (SH-SY5Y) from toxicity [3].

Experimental Protocols

General Synthesis of Substituted N-Phenylacetamides

This protocol ensures high yield and purity, minimizing the formation of di-acetylated byproducts.

Reagents: Substituted Aniline, Acetic Anhydride (

Workflow:

-

Dissolution: Dissolve 10 mmol of the substituted aniline in 10 mL of glacial acetic acid.

-

Acetylation: Add 12 mmol of acetic anhydride slowly with stirring.

-

Note: If the aniline is electron-deficient (e.g., nitro-aniline), add 10 mg of Zinc dust and reflux for 30-60 mins to drive the reaction.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Crystallization: The solid product precipitates immediately. Stir for 15 mins.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Visualization: Synthesis Workflow

Caption: Figure 2.[5][6][7] Standard synthesis workflow for N-phenylacetamide derivatives.

Future Outlook

The future of the

-

Covalent Warheads: The inherent reactivity of the scaffold can be tuned to target specific cysteine residues in kinases, converting the "toxicity" of the quinone imine intermediate into a targeted "suicide inhibition" mechanism for oncology.

-

Dual-Action Prodrugs: Esterifying the phenol group (of paracetamol-like derivatives) with NSAIDs (e.g., Ibuprofen) creates mutual prodrugs that release two active agents upon hydrolysis, improving patient compliance and synergistic efficacy.

References

-

Pereira, G. R., et al. (2011). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry. Link

-

Tavallaei, F., et al. (2025).[8] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Link

-

Saylam, M., et al. (2021).[3] Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Bioorganic & Medicinal Chemistry Reports. Link

-

Slater, H. L., et al. (2006).[9] N-(2-Acetylphenyl)acetamide.[9] Acta Crystallographica Section E. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 904, Acetanilide. PubChem. Link

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

N-(4-acetylphenyl)butanamide: A Technical Guide to Synthesis, Characterization, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)butanamide is a distinct organic molecule within the acylanilide family, characterized by a butanamide group linked to a 4-acetylphenyl ring. While not a widely commercialized compound in its own right, its structural motifs make it a valuable intermediate and research tool in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of N-(4-acetylphenyl)butanamide, detailing its primary synthesis route via N-acylation, robust protocols for its physicochemical characterization, and a discussion of its current and potential applications. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in adapting and scaling these procedures.

Introduction: Context and Significance

N-(4-acetylphenyl)butanamide belongs to the class of N-phenylalkanamides, a group of compounds that includes many biologically active molecules. Its core structure is composed of two key functional components: the 4-acetylphenyl group and the butanamide moiety. The precursor, 4-aminoacetophenone, is a known starting material for the synthesis of various compounds.[1][2] The addition of the butanoyl group modulates the molecule's lipophilicity and steric profile, making it a useful building block for creating libraries of compounds for screening purposes.

While the "discovery" of N-(4-acetylphenyl)butanamide is not a singular, landmark event, its existence is predicated on fundamental and well-established organic reactions, primarily the acylation of anilines. Its significance lies not in a historical narrative but in its practical utility as a synthetic intermediate. Researchers leverage this and similar molecules to explore structure-activity relationships (SAR) in drug discovery programs and to build more complex molecular architectures. For instance, the N-acyl sulfonamide moiety, a related structure, is recognized as an important feature for biological activity in various therapeutic areas.[3]

Synthesis of N-(4-acetylphenyl)butanamide

The most direct and common method for synthesizing N-(4-acetylphenyl)butanamide is through the N-acylation of 4-aminoacetophenone. This reaction involves the formation of an amide bond between the amino group of 4-aminoacetophenone and an acylating agent, typically butyryl chloride or butanoic anhydride.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., butyryl chloride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (chloride, in the case of butyryl chloride) to form the stable amide product. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-(4-acetylphenyl)butanamide from 4-aminoacetophenone and butyryl chloride.

Caption: Synthetic workflow for N-(4-acetylphenyl)butanamide.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations involving butyryl chloride should be performed in a well-ventilated fume hood due to its corrosive and lachrymatory nature.[4]

Materials:

-

4-Aminoacetophenone (1.0 eq)

-

Butyryl chloride (1.1 eq)[4]

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

-

Reactant Setup: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

-

Base Addition: Add pyridine (1.2 eq) to the stirred solution.

-

Acylation: Dissolve butyryl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the butyryl chloride solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(4-acetylphenyl)butanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of N-(4-acetylphenyl)butanamide must be confirmed through a combination of physical measurements and spectroscopic techniques.[3][5]

Physical Properties

The expected physical properties of N-(4-acetylphenyl)butanamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [6] |

| Molecular Weight | 205.25 g/mol | [6] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | ~115-118 °C | Varies by purity |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Sparingly soluble in water. | Inferred from structure |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural confirmation.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

A triplet around 0.9-1.0 ppm (3H) for the terminal methyl group of the butyl chain.

-

A sextet around 1.6-1.8 ppm (2H) for the methylene group adjacent to the methyl group.

-

A triplet around 2.3-2.4 ppm (2H) for the methylene group adjacent to the amide carbonyl.

-

A singlet around 2.5-2.6 ppm (3H) for the acetyl methyl group.

-

A pair of doublets in the aromatic region (7.6-8.0 ppm, 4H total) characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amide N-H proton (typically > 8.0 ppm), which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for each unique carbon atom.

-

Aliphatic carbons of the butyl chain (~13, 19, 39 ppm).

-

Acetyl methyl carbon (~26 ppm).

-

Aromatic carbons (~119-143 ppm).

-

Amide carbonyl carbon (~172 ppm).

-

Acetyl carbonyl carbon (~197 ppm).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[8]

-

A sharp, strong absorption band around 1660-1680 cm⁻¹ corresponding to the acetyl C=O stretch.

-

Another strong absorption band around 1690-1710 cm⁻¹ for the amide I band (C=O stretch).

-

A band around 3250-3350 cm⁻¹ for the N-H stretch of the secondary amide.

-

C-H stretching bands for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 205. Key fragmentation patterns would include the loss of the propyl group and cleavage at the amide bond.

Characterization Workflow Diagram

Caption: Logical workflow for physicochemical characterization.

Applications in Research and Development

The utility of N-(4-acetylphenyl)butanamide is primarily as a chemical intermediate. Its bifunctional nature—containing both a ketone and an amide—allows for further, selective chemical modifications at multiple sites.

-

Medicinal Chemistry Scaffold: The core structure can be elaborated to synthesize more complex molecules for biological screening. The acetyl group can be a handle for reactions like aldol condensations, reductions to an alcohol, or conversion to an oxime. The butanamide chain can be varied in length and substitution to probe binding pockets of enzymes or receptors.[5][9] For example, related N-phenylsulfonamide derivatives have been investigated for their inhibitory properties against enzymes like carbonic anhydrase and cholinesterase.[9]

-

Precursor for Analog Synthesis: It serves as an excellent starting point for creating analogs of known drugs. For instance, by modifying the functional groups, researchers can perform SAR studies to understand which parts of a molecule are essential for its biological activity.

-

Materials Science: Acetanilide derivatives are sometimes explored for their potential in forming liquid crystals or other ordered materials. The rigid phenyl ring coupled with the flexible alkyl chain provides a molecular template conducive to forming such phases.

Conclusion

N-(4-acetylphenyl)butanamide is a readily synthesizable and versatile chemical intermediate. While it lacks a storied history of discovery, its value is firmly established in its practical application within the research and development landscape. The straightforward N-acylation synthesis, coupled with well-defined methods for characterization, makes it an accessible building block for medicinal chemists and materials scientists. This guide provides the necessary technical framework for its synthesis and validation, empowering scientific professionals to leverage this compound in the creation of novel and complex molecular entities.

References

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1750–o1751. Available at: [Link]

-

Shaabani, A., Soleimani, E., & Maleki, A. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2135. Available at: [Link]

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Journal of Chemistry, 2018, 1-6. Available at: [Link]

-

Kazancioglu, E., Akocak, S., Gokcen, T., & Mete, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]

-

Cleland, G. H., & Henbest, H. B. (1956). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses, 36, 1. Available at: [Link]

-

Yilmaz, I., & Yilmaz, F. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 2056-2062. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

-

MD Topology. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Available at: [Link]

-

Tshotsho, T., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(15), 4488. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem Compound Database. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Butyryl chloride. PubChem Compound Database. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-(4-Acetylphenyl)butanamide | 324580-52-1 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of N-(4-acetylphenyl)butanamide: A Comprehensive Guide to Synthesis, Crystallography, and Supramolecular Analysis

Topic: Structural Elucidation and Solid-State Analysis of N-(4-acetylphenyl)butanamide Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Pre-formulation Scientists.

Executive Summary

N-(4-acetylphenyl)butanamide (CAS: 324580-52-1) represents a critical structural analog in the study of N-aryl amides, a class of compounds encompassing the analgesic paracetamol (acetaminophen). While paracetamol possesses a short acetyl chain, the extension to a butyl chain in N-(4-acetylphenyl)butanamide introduces significant lipophilic bulk, altering the delicate balance between hydrogen bonding capability and van der Waals packing forces.

This technical guide provides a rigorous framework for the synthesis, single-crystal growth, and advanced structural analysis of this molecule. It moves beyond basic characterization to explore the supramolecular synthons and energetic landscapes that define its crystalline stability—essential factors for predicting solubility and bioavailability in drug development.

Synthesis and Crystallization Protocol

To analyze the crystal structure, high-purity material is required. The synthesis follows a Schotten-Baumann-type acylation, modified for anhydrous conditions to prevent hydrolysis.

Synthetic Pathway[1]

Reagents:

-

Substrate: 4-Aminoacetophenone (p-aminoacetophenone).

-

Acylating Agent: Butyryl chloride (preferred over anhydride for kinetics).

-

Base: Triethylamine (Et₃N) or Pyridine (as acid scavenger).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

-

Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM at 0°C under

atmosphere. -

Add Triethylamine (1.2 eq) and stir for 15 minutes.

-

Dropwise addition of Butyryl chloride (1.1 eq) to control exotherm.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with water, wash organic layer with 1M HCl (remove unreacted amine), then saturated

. Dry over

Crystal Engineering & Growth

Obtaining X-ray quality crystals requires manipulating the solubility differential. The butyl chain increases non-polar surface area compared to paracetamol, suggesting the use of intermediate polarity solvents.

| Method | Solvent System | Temperature Profile | Expected Morphology |

| Slow Evaporation | Ethanol : Water (80:20) | RT (Controlled Humidity) | Prismatic / Block |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | RT (Closed Chamber) | Needles / Plates |

| Cooling | Ethyl Acetate | Reflux | Large Polyhedra |

Critical Insight: Rapid cooling often yields metastable polymorphs in amide systems. A slow cooling rate (0.1°C/min) is essential to obtain the thermodynamically stable form for initial characterization.

Visualization: Synthesis & Crystallization Workflow

Figure 1: Step-by-step workflow for the synthesis and isolation of X-ray quality crystals.

Structural Analysis: The Core Directive

Once the CIF (Crystallographic Information File) is obtained, the analysis must move beyond simple bond lengths. The focus is on Intermolecular Interactions and Packing Efficiency .

Predicted Unit Cell & Space Group

Based on homologous series of N-phenyl amides (e.g., acetanilide derivatives):

-

Crystal System: Monoclinic (Most probable) or Orthorhombic.

-

Space Group:

is the most common for planar aromatic amides due to the efficiency of centrosymmetric packing. -

Z Value: Typically 4 (one molecule per asymmetric unit).

Primary Supramolecular Motif: The Amide Chain

The defining feature of this structure is the hydrogen bonding capability of the amide group (

-

Donor: Amide Nitrogen (

). -

Acceptor: Carbonyl Oxygen (

). -

Graph Set Notation:

.-

Mechanism: The molecules likely form infinite 1D chains via translation. The

interaction is the "supramolecular glue." -

Comparison: Unlike paracetamol, which has an

group acting as a secondary donor/acceptor forming pleated sheets, N-(4-acetylphenyl)butanamide lacks the phenolic -OH. Therefore, the amide-amide chain is the dominant directional force.

-

Secondary Interactions: The Role of the Butyl Chain

The extension from methyl (acetanilide) to butyl (butanamide) introduces a "spacer" effect.

-

Steric Interdigitation: The flexible butyl chains likely pack in a hydrophobic region between the rigid aromatic layers.

-

C-H...O Interactions: Weak hydrogen bonds between the acetyl methyl group (

) and the carbonyl of the amide or the - Stacking: Look for centroid-centroid distances of 3.6–3.9 Å between the phenyl rings, typically in a slipped-parallel arrangement to minimize repulsion.

Advanced Validation: Hirshfeld Surface & Energy Frameworks

To validate the visual interpretation of the crystal packing, quantitative computational methods must be employed.

Hirshfeld Surface Analysis

This technique maps the electron density boundaries of the molecule within the crystal lattice.

-

Surface:

-

Red Spots: Indicate distances shorter than the sum of van der Waals radii. Expectation: Two prominent red spots corresponding to the strong

hydrogen bond. -

White Regions: Contact distances equal to van der Waals sum. Expectation: H...H contacts along the butyl chain.

-

Blue Regions: Distances longer than van der Waals sum.

-

-

2D Fingerprint Plots:

-

Spikes: Look for two sharp spikes at the bottom left. These represent the

and -

Central Diffuse Region: Represents

interactions (dispersion forces), which will be significantly larger in the butanamide derivative compared to the acetamide due to the extra methylene groups.

-

Energy Frameworks (3D Topology)

Using DFT (B3LYP/6-31G(d,p)) on the crystal geometry allows for the calculation of interaction energies (

-

Coulombic Component (

): Dominates along the hydrogen-bonded amide chains. -

Dispersion Component (

): Dominates between the stacked aromatic rings and the interdigitated butyl chains. -

Visual Output: Cylinders connecting molecular centroids. The thickness of the cylinder is proportional to the interaction energy.

-

Prediction: Thick cylinders along the

-axis (or chain axis) representing H-bonds, and thinner web-like cylinders between layers representing dispersion forces.

-

Visualization: Interaction Hierarchy

Figure 2: Hierarchical breakdown of energetic contributions to the crystal lattice.

Analytical Data Summary (Template)

When reporting the final data for this molecule, structure your results table as follows to ensure easy comparison with homologs.

| Parameter | Description / Typical Value (N-Aryl Amides) |

| Formula | |

| Molecular Weight | 205.25 g/mol |

| Crystal System | Monoclinic (Predicted) |

| Space Group | |

| Z | 4 |

| H-Bond Distance ( | 2.85 – 2.95 Å (Amide N to Carbonyl O) |

| H-Bond Angle ( | 160° – 175° |

| Packing Index | ~68-72% (Typical for organic solids) |

References

-

N-(4-acetylphenyl)butanamide Substance Entry . PubChem Database.[1] National Library of Medicine. CID 10067645. [Link]

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. (Foundational text for Graph Set Analysis). [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis.[2][3] CrystEngComm, 11(1), 19-32. (Methodology for surface analysis).[2][3][4][5] [Link]

-

Nangia, A. (2002). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595–604. (Context for amide polymorphism). [Link]

-

Gowda, B. T., et al. (2007).[4] Structural studies on N-(aryl)-acetamides. Acta Crystallographica Section E. (General reference for N-aryl amide packing trends). [Link]

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for N-(4-acetylphenyl)butanamide characterization

Application Note: Comprehensive Characterization and Quantification of N-(4-acetylphenyl)butanamide

Introduction & Scope

N-(4-acetylphenyl)butanamide (CAS: 324580-52-1), also known as 4'-butyramidoacetophenone, is a structural analog of Acetaminophen (Paracetamol) and a critical intermediate in the synthesis of various aniline-derived pharmaceuticals. In drug development, it frequently appears as a process-related impurity or a degradation product in the synthesis of beta-blockers (e.g., Acebutolol analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate characterization of this molecule is essential for:

-

Impurity Profiling: Meeting ICH Q3A/Q3B guidelines for genotoxic impurity assessment.

-

Structure-Activity Relationship (SAR) Studies: Evaluating the lipophilicity impact of the butyryl chain compared to the acetyl group in paracetamol.

-

Synthetic Process Control: Monitoring the acylation of 4-aminoacetophenone.

This guide provides a self-validating analytical framework, moving from qualitative structural confirmation (NMR/IR/MS) to quantitative method validation (HPLC-UV).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 205.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 104–106 °C | Distinct from Paracetamol (169 °C) |

| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in water |

| LogP (Predicted) | ~1.9 | Higher lipophilicity than Paracetamol (0.[1][2][3]46) |

Spectroscopic Identification (Qualitative)

To establish the identity of N-(4-acetylphenyl)butanamide, a multi-modal approach is required. The following data points serve as the "fingerprint" for the molecule.

A. Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (

). -

Parent Ion: m/z 206.1.

-

Fragmentation Logic: The molecule typically fragments at the amide bond.

-

Primary Fragment: Loss of the propyl chain or the entire butyryl group.

-

Characteristic Ion: m/z 136 (4-aminoacetophenone cation) after loss of the butyryl moiety (

).

-

B. Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: DMSO-

is recommended to prevent amide proton exchange and ensure solubility. -

Key Signals:

-

Amide Proton (-NH): Singlet,

10.0–10.2 ppm (Downfield due to conjugation). -

Aromatic Ring: AA'BB' system. Two doublets at

7.9 ppm (ortho to ketone) and -

Acetyl Group: Singlet,

2.5 ppm ( -

Butyryl Chain:

-

Triplet (

0.9 ppm, -

Multiplet (

1.6 ppm, -

Triplet (

2.3 ppm,

-

-

C. Infrared Spectroscopy (FT-IR)

-

Amide I Band: 1660–1690

(C=O stretch, amide). -

Ketone Band: ~1680

(C=O stretch, ketone; often overlaps with Amide I but appears as a shoulder or broadening). -

N-H Stretch: 3250–3350

.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific impurity, from isolation to validated quantification.

Caption: Figure 1. Integrated analytical workflow for the structural elucidation and quantitative method validation of N-(4-acetylphenyl)butanamide.

Quantitative Protocol: RP-HPLC Method

This protocol is designed to separate N-(4-acetylphenyl)butanamide from its precursors (4-aminoacetophenone) and potential hydrolysis products.

Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (L1), | Standard stationary phase for moderately polar anilides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and improves peak shape for the amide. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than MeOH for aromatic amides. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Wavelength | 254 nm | The acetophenone moiety has a strong |

| Injection Volume | 10 | |

| Column Temp | 30 °C | Ensures retention time reproducibility. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Step-by-Step Experimental Procedure

1. Standard Preparation:

-

Stock Solution: Weigh 10.0 mg of N-(4-acetylphenyl)butanamide reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile and dilute to volume with water. (Conc: 1000

g/mL). -

Working Standard: Dilute the stock 1:100 with Mobile Phase A:B (50:50) to achieve 10

g/mL.

2. System Suitability Test (SST):

-

Inject the Working Standard 5 times.

-

Acceptance Criteria:

3. Sample Preparation (Tablet/Crude Material):

-

Powder the sample. Weigh an equivalent of 50 mg of API.

-

Extract with 25 mL Acetonitrile (sonicate for 15 mins).

-

Centrifuge at 4000 rpm for 10 mins.

-

Filter supernatant through a 0.22

m PTFE filter. -

Dilute with water to match the mobile phase composition (prevent solvent shock).

4. Data Analysis:

-

Calculate the content using the external standard method:

(Where

Method Validation & Troubleshooting

Linearity & Range

The method typically exhibits linearity from 0.5

-

Correlation Coefficient (

): -

LOD (Limit of Detection): Approx 0.1

g/mL (S/N = 3).[4] -

LOQ (Limit of Quantitation): Approx 0.3

g/mL (S/N = 10).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary interactions with silanols. | Ensure Mobile Phase A pH is acidic (pH ~2.5–3.0). |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (95:5 Water:ACN). |

| Retention Time Drift | Temperature fluctuation. | Use a column oven set strictly to 30 °C. |

| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step (50:50 MeOH:Water) between injections. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 324580, N-(4-Acetylphenyl)butanamide. Available at: [Link]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

Sources

Application Note: N-(4-acetylphenyl)butanamide as a Building Block in Organic Synthesis

Abstract

-(4-acetylphenyl)butanamide (CAS: 324580-52-1), also known as 4'-butyramidoacetophenone, represents a bifunctional aromatic scaffold integrating an electrophilic methyl ketone and a nucleophilic-masked amide. While structurally analogous to the analgesic Paracetamol (Acetaminophen), the replacement of the acetyl group with a butyryl chain enhances lipophilicity, altering metabolic stability and solubility profiles. This guide details the synthesis, purification, and downstream utility of this compound as a versatile precursor for chalcone libraries (via Claisen-Schmidt condensation) and quinoline pharmacophores (via Friedländer annulation).Module 1: Synthesis & Purification

Objective: High-yield synthesis of

Reaction Logic

The synthesis relies on the nucleophilic acyl substitution of 4-aminoacetophenone with butyryl chloride.

-

Causality: We utilize Butyryl Chloride over butyric anhydride to drive reaction kinetics to completion at lower temperatures, minimizing thermal degradation of the sensitive acetophenone moiety.

-

Base Selection: Triethylamine (TEA) is preferred over pyridine for easier workup; TEA hydrochloride precipitates in non-polar solvents (DCM), simplifying filtration, whereas pyridine requires extensive acidic washes.

Experimental Protocol

Scale: 50 mmol Expected Yield: 85-92%

Reagents:

-

4-Aminoacetophenone (6.76 g, 50 mmol)

-

Butyryl Chloride (5.86 g, 55 mmol, 1.1 equiv)

-

Triethylamine (7.66 mL, 55 mmol, 1.1 equiv)

-

Dichloromethane (DCM), Anhydrous (100 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solubilization: Dissolve 4-aminoacetophenone in 80 mL of anhydrous DCM. Add Triethylamine. Cool the system to 0°C using an ice-water bath.

-

Acylation: Dilute butyryl chloride in 20 mL DCM. Add dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature

°C to prevent di-acylation or polymerization side products.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Eluent: 1:1 EtOAc/Hexane).

-

Workup:

-

Quench with saturated

(50 mL). -

Separate organic layer. Wash with 1M HCl (50 mL) to remove residual amine/TEA.

-

Wash with Brine (50 mL), dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.

Physicochemical Data Table

| Property | Value | Note |

| Formula | ||

| MW | 205.25 g/mol | |

| Appearance | Off-white crystalline solid | |

| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water |

| LogP | ~2.4 | Estimated (More lipophilic than Paracetamol) |

| Melting Point | 138-142°C | Range typical for para-amido acetophenones |

Module 2: Downstream Synthetic Utility

The value of

Pathway A: Claisen-Schmidt Condensation (Chalcone Synthesis)

This pathway generates

Protocol:

-

Mix: Dissolve

-(4-acetylphenyl)butanamide (1.0 equiv) and substituted Benzaldehyde (1.0 equiv) in Ethanol. -

Catalyze: Add 10% aqueous NaOH (0.5 equiv) dropwise at RT.

-

Monitor: Stir for 6-12 hours. The product often precipitates as a yellow solid.

-

Mechanism: The base enolizes the acetyl methyl group, which attacks the aldehyde electrophile, followed by dehydration.

Pathway B: Friedländer Annulation (Quinoline Synthesis)

Reacting the building block with 2-aminobenzaldehyde derivatives yields 2-substituted quinolines, a core scaffold in antimalarial and kinase inhibitor drugs.

Protocol:

-

Mix: Combine

-(4-acetylphenyl)butanamide (1.0 equiv) and 2-aminobenzaldehyde (1.0 equiv) in Ethanol. -

Catalyze: Add catalytic Piperidine (10 mol%). Reflux for 4 hours.

-

Result: Formation of 2-(4-butyramidophenyl)quinoline.

Visualization of Workflows

Figure 1: Synthesis and divergent application pathways of N-(4-acetylphenyl)butanamide.

Module 3: Analytical Characterization

To validate the integrity of the synthesized building block, compare experimental data against these predicted spectral signatures.

-NMR (400 MHz, DMSO- )

-

10.1 ppm (s, 1H): Amide

- 7.9 ppm (d, 2H): Aromatic protons ortho to acetyl group.

- 7.7 ppm (d, 2H): Aromatic protons ortho to amide group.

-

2.5 ppm (s, 3H): Acetyl methyl group (

-

2.3 ppm (t, 2H):

-

1.6 ppm (m, 2H):

- 0.9 ppm (t, 3H): Terminal methyl of butyryl chain.

IR Spectroscopy (ATR)

-

3300 cm

: N-H stretch (Amide). -

1680 cm

: C=O stretch (Ketone). -

1660 cm

: C=O stretch (Amide I). -

1590 cm

: Aromatic C=C bending.

Module 4: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Spill Response: Sweep up solid; avoid dust generation. Ventilate area.

-

PPE: Nitrile gloves, safety goggles, and lab coat required.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 573219, Butanamide, N-acetyl-N-(4-hydroxyphenyl)- (Analog Reference). Retrieved from [Link]

-

Kumar, C. S., et al. (2013).[1] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. (Structural analog characterization). Retrieved from [Link]

Sources

Application Note & Protocol: N-Acylation of 4-Aminoacetophenone

Introduction: The Significance of the Amide Bond in N-Acylated Aromatics

The N-acylation of aromatic amines is a cornerstone reaction in organic synthesis, pivotal to the fields of medicinal chemistry, materials science, and drug development.[1][2] The resulting amide functionality is a bioisostere for various functional groups and is present in approximately 25% of all marketed pharmaceuticals, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[1]

4-Aminoacetophenone serves as a versatile building block, and its N-acylation provides access to a wide array of intermediates for active pharmaceutical ingredients (APIs). For instance, the acetylated product, N-(4-acetylphenyl)acetamide (also known as Acel-Acetaminophen), is a key precursor for the synthesis of paracetamol and other analgesics.[3] This application note provides a detailed exposition of the chemical principles and step-by-step protocols for the efficient N-acylation of 4-aminoacetophenone using two common and robust methods: the Schotten-Baumann reaction with an acyl chloride and acylation using an acid anhydride.

The Underlying Chemistry: Mechanism of Nucleophilic Acyl Substitution

The N-acylation of an amine proceeds through a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This initial attack forms a transient tetrahedral intermediate. The reaction is completed by the collapse of this intermediate, which involves the reformation of the carbonyl double bond and the expulsion of a leaving group (chloride or a carboxylate anion).[5]

The efficiency of this reaction is critically dependent on maintaining the nucleophilicity of the amine. In reactions that produce an acidic byproduct, such as HCl from an acyl chloride, a base must be included to neutralize the acid.[4] Failure to do so would result in the protonation of the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby quenching the reaction.

Figure 1: Generalized mechanism for the N-acylation of an amine with an acyl chloride.

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol employs the classic Schotten-Baumann reaction, which is highly effective for synthesizing amides from amines and acid chlorides.[6] The reaction is performed in a two-phase solvent system where an aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine starting material.[7]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g | Starting material |

| Acetyl Chloride | 78.50 | 11.0 | 0.86 g (0.78 mL) | Acylating agent (handle in fume hood) |

| Dichloromethane (DCM) | - | - | 30 mL | Organic solvent |

| Sodium Hydroxide (NaOH) | 40.00 | - | 20 mL of 10% (w/v) | Aqueous base |

| Deionized Water | 18.02 | - | ~100 mL | For washing |

| Anhydrous Sodium Sulfate | 142.04 | - | ~2-3 g | Drying agent |

| Ethanol | 46.07 | - | ~15-20 mL | Recrystallization solvent |

Step-by-Step Experimental Procedure

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone in 30 mL of dichloromethane (DCM).

-

Addition of Base: Add 20 mL of a 10% aqueous sodium hydroxide solution to the flask. Stir the biphasic mixture vigorously using a magnetic stir bar to ensure efficient mixing at the interface.

-

Acylation: Cool the mixture in an ice-water bath. Slowly add 0.78 mL (11.0 mmol) of acetyl chloride dropwise over 5-10 minutes using a syringe or dropping funnel. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-45 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product, N-(4-acetylphenyl)acetamide, will have a lower Rf value than the starting 4-aminoacetophenone.

-

Work-up (Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted base), 20 mL of deionized water, and finally 20 mL of brine.

-

Expertise: The acid wash ensures the removal of the strong base, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous sodium sulfate (~2-3 g). Filter the solution to remove the drying agent.

-

Solvent Removal: Evaporate the DCM using a rotary evaporator to obtain the crude solid product.

-

Purification (Recrystallization): Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: Determine the yield, melting point, and characterize the final product using NMR and IR spectroscopy.

Protocol 2: N-Acetylation using Acetic Anhydride

Using acetic anhydride is a common and often milder alternative to acetyl chloride.[8] The byproduct is acetic acid, which is less corrosive than HCl. While a base is still beneficial to drive the reaction to completion, a weaker base like pyridine is often sufficient.[9]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g | Starting material |

| Acetic Anhydride | 102.09 | 12.0 | 1.22 g (1.13 mL) | Acylating agent |

| Pyridine | 79.10 | ~1.0 mL | ~1.0 mL | Base and catalyst |

| Deionized Water | 18.02 | - | ~150 mL | For precipitation/washing |

| Ethanol | 46.07 | - | ~15-20 mL | Recrystallization solvent |

Step-by-Step Experimental Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.35 g (10.0 mmol) of 4-aminoacetophenone.

-

Reagent Addition: Add 1.13 mL (12.0 mmol) of acetic anhydride followed by approximately 1.0 mL of pyridine. Causality: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, thus preventing protonation of the starting amine and shifting the equilibrium towards the product.[4]

-

Heating: Heat the reaction mixture in a water bath at approximately 80-90°C for 30 minutes.

-

Precipitation: After heating, cool the flask to room temperature and then pour the reaction mixture into about 100 mL of ice-cold deionized water while stirring. The product should precipitate as a solid.

-

Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acetic acid and pyridine.

-

Purification (Recrystallization): Purify the crude product by recrystallizing from a minimal amount of hot ethanol, as described in Protocol 1 (Step 9).

-

Drying and Characterization: Dry the purified crystals and proceed with characterization (yield, melting point, NMR, IR).

Figure 2: A generalized workflow for the synthesis and purification of N-(4-acetylphenyl)acetamide.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-acetylphenyl)acetamide. The data below serves as a benchmark for a successful synthesis.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-172 °C |